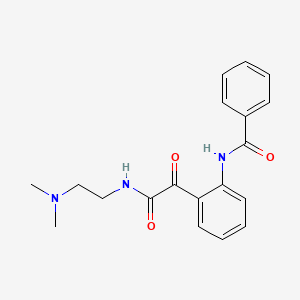
Benzanilide, 2'-((2-(dimethylamino)ethylamino)oxalyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of a benzoyl group attached to an aniline moiety. Benzanilides are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- typically involves the condensation of carboxylic acids with amines. One common method is the reaction of salicylic acid with aniline, although this can lead to side reactions due to the interaction of the carboxyl and phenolic hydroxyl groups . Another approach involves the use of Ru(II) and Pd(II) catalysts to achieve regioselective C(sp2)–H hydroxylation, which allows for the synthesis of ortho-hydroxylated benzanilides with excellent regioselectivity and high yields .
Industrial Production Methods: Industrial production of benzanilides often employs diversity-oriented synthesis (DOS) strategies to rapidly access small libraries of structurally diverse compounds. This approach emphasizes skeletal diversity and is highly valuable for drug discovery .
Analyse Chemischer Reaktionen
Types of Reactions: Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA-PK inhibitor and rotamase inhibitor.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- involves its interaction with specific molecular targets and pathways. For instance, as a DNA-PK inhibitor, it binds to the DNA-dependent protein kinase, inhibiting its activity and thereby affecting DNA repair processes . The compound’s unique structure allows it to interact with various biological targets, leading to diverse bioactivities.
Vergleich Mit ähnlichen Verbindungen
Hydroxylated Benzanilides: These compounds have hydroxyl groups at different positions, leading to varied bioactivities.
N-ortho-nitrobenzylated Benzanilides: These compounds are designed to control the conformation and membrane permeability of cyclic peptides.
Uniqueness: Benzanilide, 2’-((2-(dimethylamino)ethylamino)oxalyl)- is unique due to its specific functional groups and the ability to undergo regioselective hydroxylation.
Eigenschaften
CAS-Nummer |
85080-23-5 |
|---|---|
Molekularformel |
C19H21N3O3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[2-[2-[2-(dimethylamino)ethylamino]-2-oxoacetyl]phenyl]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)13-12-20-19(25)17(23)15-10-6-7-11-16(15)21-18(24)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,25)(H,21,24) |
InChI-Schlüssel |
FSMZATXOSMZTFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


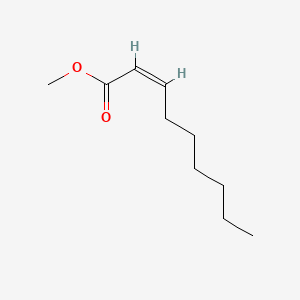

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
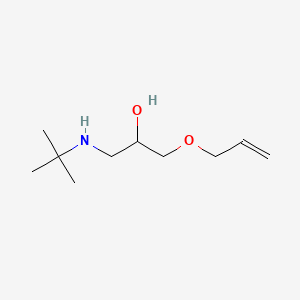
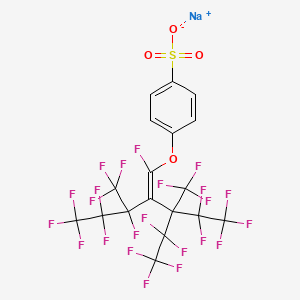
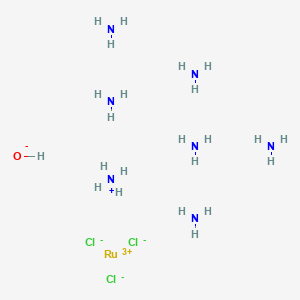
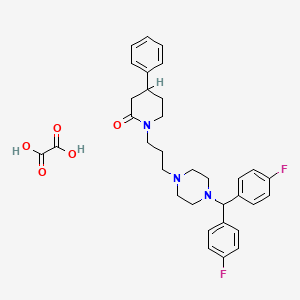
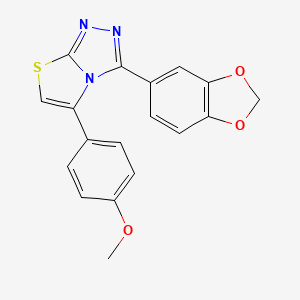


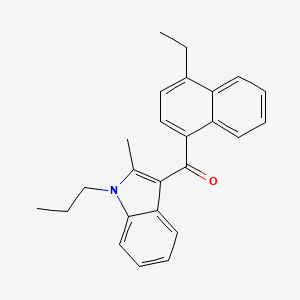

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)

